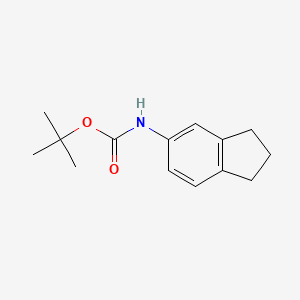

tert-Butyl-2,3-Dihydro-1H-inden-5-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is a chemical compound that falls within the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen of the carbamate function indicates that this compound is N-tert-butoxycarbonyl protected. This protection strategy is commonly used in organic synthesis to protect amines. Although the specific compound tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate is not directly mentioned in the provided papers, the general class of tert-butyl carbamates is well-represented and serves as key intermediates in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of a suitable catalyst or reagent. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis route for tert-butyl carbamates, such as trans-tert-butyl-2-aminocyclopentylcarbamate, involves aziridine opening and optical resolution of racemic mixtures . These methods highlight the versatility and practicality of synthesizing tert-butyl carbamates, which could be applied to the synthesis of tert-Butyl 2,3-Dihydro-1H-inden-5-ylcarbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a carbamate group and a tert-butyl group. The structure of related compounds, such as tert-butyl acetylcarbamate, shows that molecules can form dimers linked by hydrogen bonds . In the case of tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate strong interactions between functional groups . These structural analyses are crucial for understanding the reactivity and interaction of tert-butyl carbamates in various chemical environments.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, they can be used as intermediates in the synthesis of more complex molecules, such as 9-substituted derivatives of tert-butyl carbamates through reactions with acid chlorides . The versatility in chemical reactions underscores the importance of tert-butyl carbamates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, (S)-tert-butyl 1-phenylethylcarbamate exhibits a solid-liquid phase transition with a melting point of 359.53 K, and its thermodynamic properties have been thoroughly investigated using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG) . These properties are essential for the practical handling and application of tert-butyl carbamates in various synthetic processes.

Wissenschaftliche Forschungsanwendungen

Organische Synthese Zwischenprodukte

tert-Butyl-2,3-Dihydro-1H-inden-5-ylcarbamate: wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet. Seine Struktur ist entscheidend für die Konstruktion pharmakologisch aktiver Verbindungen, wobei der Inden-Rest ein häufiges Gerüst in der medizinischen Chemie ist .

Materialwissenschaften

Die Verbindung dient als Vorläufer bei der Entwicklung neuer Materialien. Seine Carbamategruppe kann an Polymerisationsreaktionen beteiligt sein, die zu neuen polymeren Materialien führen, die potenzielle Anwendungen in biologisch abbaubaren Kunststoffen, Beschichtungen und Klebstoffen haben .

Katalyse

In katalytischen Studien kann This compound verwendet werden, um Liganden für Übergangsmetallkatalysatoren zu synthetisieren. Diese Katalysatoren sind entscheidend für verschiedene chemische Reaktionen, einschließlich Hydrierung und Kohlenstoff-Kohlenstoff-Bindungsbildung, die in der industriellen Chemie unerlässlich sind .

Biochemie-Forschung

Diese Verbindung ist auch in der Biochemie wertvoll für die Untersuchung enzymkatalysierter Reaktionen. Die Indenstruktur kann bestimmte biologische Moleküle imitieren, was dazu beiträgt, Enzymmechanismen zu verstehen und Enzymhemmer zu entwickeln .

Energiespeicher

Die Forschung an Energiespeichermaterialien hat die Verwendung von Inden-Derivaten untersucht. This compound könnte möglicherweise modifiziert werden, um organische Kathodenmaterialien für Batterien zu schaffen, was zur Entwicklung effizienterer Energiespeichersysteme beitragen würde .

Umweltchemie

In der Umweltchemie können die Derivate der Verbindung auf ihre Fähigkeit untersucht werden, an Schadstoffen zu binden. Diese Bindungskapazität ist bedeutend für die Entwicklung von Methoden zur Entfernung schädlicher Substanzen aus Wasser und Boden .

Eigenschaften

IUPAC Name |

tert-butyl N-(2,3-dihydro-1H-inden-5-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWKGFDFWWEOOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(CCC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)